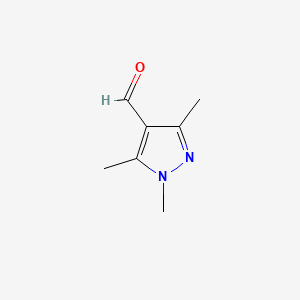

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

説明

Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic and Medicinal Chemistry

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of organic and medicinal chemistry. mdpi.com First discovered in 1883 by Ludwig Knorr, this aromatic heterocycle and its derivatives have garnered immense interest due to their wide-ranging applications and versatile chemical nature. mdpi.com The pyrazole nucleus is a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets, which explains its prevalence in numerous pharmacologically active compounds. mdpi.comnih.gov

In medicinal chemistry, pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, antidepressant, and antiviral properties. nih.govnih.govnumberanalytics.com This diverse therapeutic potential has led to the development of several successful drugs that feature the pyrazole core. nih.gov For instance, Celecoxib (B62257) is a well-known anti-inflammatory drug, Rimonabant was developed as an anti-obesity agent, and Difenamizole is used as an analgesic. nih.gov The versatility of the pyrazole scaffold allows for structural modifications that can fine-tune its pharmacological profile, making it a continuous focus of drug discovery and development. nih.gov

Beyond pharmaceuticals, pyrazole derivatives are significant in organic synthesis and materials science. numberanalytics.com They serve as versatile intermediates and building blocks for creating more complex molecules. nih.gov Their applications extend to agrochemicals, where they are used in pesticides and herbicides, and to the dye industry. numberanalytics.comglobalresearchonline.netroyal-chem.com The unique electronic properties of the pyrazole ring also make it suitable for use in the development of novel materials like luminescent compounds and conducting polymers. numberanalytics.com The synthesis of substituted pyrazoles is a well-explored area, with common methods including the condensation of hydrazines with 1,3-dicarbonyl compounds (Knorr synthesis) and various cycloaddition reactions. nih.govnumberanalytics.com

Table 1: Examples of Marketed Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Category |

|---|---|

| Celecoxib | Anti-inflammatory |

| Rimonabant | Anti-obesity |

| Betazole | H2-receptor agonist |

| CDPPB | Antipsychotic |

| Difenamizole | Analgesic |

| Fezolamide | Antidepressant |

This table presents examples of drugs where the pyrazole structure is a key component, highlighting its importance in pharmaceutical development. nih.gov

Overview of 1,3,5-Trimethyl-1H-Pyrazole-4-Carbaldehyde as a Versatile Synthetic Synthon

Within the vast family of pyrazole compounds, this compound is a notable derivative that serves as a highly useful and versatile building block, or synthon, in organic synthesis. Its structure features the core pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, and a reactive carbaldehyde (or formyl) group at the 4-position. This specific arrangement of functional groups makes it a valuable precursor for the synthesis of a wide array of more complex pyrazole-containing molecules.

The synthesis of pyrazole-4-carbaldehydes, including the 1,3,5-trimethyl derivative, is commonly achieved through the Vilsmeier-Haack reaction. researchgate.netumich.edu This reaction introduces the formyl group onto the pyrazole ring, providing a chemical handle for subsequent transformations. researchgate.netumich.edu The aldehyde functionality is particularly useful as it can readily participate in a variety of chemical reactions, such as condensations, reductive aminations, and the formation of Schiff bases, allowing for the extension of the molecular structure and the introduction of new functional groups. orientjchem.org

The utility of this compound as a synthon is demonstrated in its application for creating novel compounds with potential biological activities. For example, it has been used in the synthesis of new pyrazole derivatives explored for their anti-inflammatory properties. smolecule.com Furthermore, its ability to form coordination bonds with metal ions makes it a precursor for preparing metal complexes, which can have interesting applications in areas like catalysis. smolecule.com The reactions of this aldehyde with various reagents, such as thiols and amines, have been studied to produce diverse heterocyclic systems, further underscoring its synthetic versatility. researchgate.net

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2644-93-1 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Light yellow crystalline solid |

| Melting Point | ~71 °C |

This table provides key identifiers and physical properties of the subject compound. smolecule.comchemscene.comoakwoodchemical.com

Structure

3D Structure

特性

IUPAC Name |

1,3,5-trimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-7(4-10)6(2)9(3)8-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTUBXVXHHITGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353050 | |

| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2644-93-1 | |

| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3,5 Trimethyl 1h Pyrazole 4 Carbaldehyde

Classical Approaches to Pyrazole-4-Carbaldehyde Synthesis

The traditional methods for the synthesis of pyrazole-4-carbaldehydes, including the target compound 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, have historically relied on two main strategies: direct formylation of the pyrazole (B372694) ring and oxidation of a pre-installed hydroxymethyl group.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. chemistrysteps.comresearchgate.net This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.com The electrophilic Vilsmeier reagent then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the desired aldehyde. chemistrysteps.com

For the synthesis of this compound, the starting material is 1,3,5-trimethyl-1H-pyrazole. The reaction is typically carried out by treating the pyrazole with the Vilsmeier reagent, followed by heating. A reported synthesis using this method achieved a yield of 59%. The reaction involves the dropwise addition of POCl₃ to a solution of the pyrazole in DMF, followed by heating the mixture. After cooling, the reaction mixture is poured onto crushed ice and neutralized to precipitate the product.

The general reaction is as follows: 1,3,5-trimethyl-1H-pyrazole + POCl₃/DMF → this compound

Oxidation of Precursor Alcohols

An alternative classical route to this compound involves the oxidation of its corresponding precursor alcohol, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol. researchgate.net This method is contingent on the availability of the starting alcohol, which can be prepared through various synthetic means. The oxidation step is a crucial transformation that requires a selective oxidizing agent to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. rsc.org

Several reagents are effective for this transformation. Pyridinium chlorochromate (PCC) is a well-known oxidizing agent that can convert primary alcohols to aldehydes in high yields. bohrium.comsemanticscholar.org The reaction is typically carried out in a suitable organic solvent like dichloromethane. Another effective method involves the use of an iron-catalyzed system with a co-oxidant like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). researchgate.net This system is known for its high selectivity and can provide yields in the range of 50-85% for the oxidation of various (1,3-diaryl-1H-pyrazol-4-yl)methanols. researchgate.net

The general scheme for this approach is: (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol + Oxidizing Agent → this compound

Contemporary and Optimized Synthetic Routes toward this compound

Modern synthetic chemistry has focused on improving the efficiency, safety, and environmental impact of classical reactions. For the synthesis of this compound, these efforts have primarily centered on optimizing the Vilsmeier-Haack reaction conditions.

Comparative Analysis of Synthetic Efficiency and Yield for this compound Production

The choice of synthetic route for this compound depends on factors such as the availability of starting materials, desired scale of production, and the equipment available.

The Vilsmeier-Haack formylation offers a direct approach to the target molecule from the readily available 1,3,5-trimethyl-1H-pyrazole. The reported yield of 59% under conventional heating is moderate. However, the use of microwave irradiation presents a significant opportunity for process optimization, potentially leading to higher yields and drastically reduced reaction times. researchgate.netdergipark.org.tr

The oxidation of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol provides an alternative pathway. The efficiency of this route is highly dependent on the yield of the initial alcohol synthesis. The oxidation step itself can be very efficient, with methods like iron-catalyzed oxidation with TEMPO offering yields up to 85%. researchgate.net This route may be preferred if the precursor alcohol is readily accessible or if the direct formylation proves to be low-yielding for a specific substrate.

Below is a comparative table summarizing the key aspects of these synthetic methodologies.

| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Classical Vilsmeier-Haack | 1,3,5-trimethyl-1H-pyrazole | POCl₃, DMF | 59% | Direct, one-step reaction | Moderate yield, potentially harsh reagents |

| Microwave-Assisted Vilsmeier-Haack | 1,3,5-trimethyl-1H-pyrazole | POCl₃, DMF | Potentially >59% | Rapid reaction times, potential for higher yields | Requires specialized microwave equipment |

| Oxidation of Precursor Alcohol | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol | PCC or Fe-catalyst/TEMPO | 50-85% (for the oxidation step) | High yield for the oxidation step, mild conditions | Requires synthesis of the precursor alcohol |

Chemical Reactivity and Derivatization Strategies for 1,3,5 Trimethyl 1h Pyrazole 4 Carbaldehyde

Transformations Involving the Formyl Group of 1,3,5-Trimethyl-1H-Pyrazole-4-Carbaldehyde

The aldehyde functional group is a key site for numerous derivatization reactions, including condensations to form imines and the synthesis of oximes.

Condensation Reactions and Imine Formation

The formyl group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. These reactions are fundamental in the synthesis of various heterocyclic compounds and serve as a basis for creating carbon-nitrogen bonds.

For instance, the reaction of pyrazole-4-carbaldehydes with substituted anilines in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) can yield a variety of imine derivatives. Similarly, reactions with aryl hydrazine (B178648) derivatives in methanol (B129727) with a few drops of acetic acid, when refluxed, also produce corresponding imine compounds. ekb.eg

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| Pyrazole-4-carbaldehyde | Substituted Aromatic Aniline | Ethanol, NaOH | Imine (Schiff Base) |

| 1,3-Diphenylpyrazol-4-carboxaldehyde | Aryl Hydrazine Derivatives | Methanol, Acetic Acid, Reflux | Imine ekb.eg |

Oxime Synthesis from this compound

The synthesis of this compound oxime is achieved through the reaction of this compound with hydroxylamine. ontosight.ai This is a standard method for converting aldehydes into oximes. ontosight.ai The resulting oxime and its derivatives are subjects of interest for their potential biological activities. ontosight.ai Research has shown that 1-alkyl-1H-pyrazole-4-carbaldehyde oximes can react with acetic anhydride (B1165640) to yield the corresponding nitriles, a characteristic reaction for anti isomers of aldoximes. researchgate.net The specific anti-configuration of these oximes has been confirmed through X-ray analysis. researchgate.net

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Ring in this compound Derivatives

The pyrazole ring itself can participate in both electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Halogenation Studies on Pyrazole-4-Carbaldehydes (e.g., Bromination)

The pyrazole ring can undergo halogenation, such as bromination. For example, the bromination of 1,3-dimethyl- and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in an aqueous alkaline medium has been shown to produce 4-bromo-1,3-dimethyl- and 4-bromo-1,5-dimethyl-pyrazoles, respectively. researchgate.net This indicates that electrophilic substitution can occur on the pyrazole ring, although the conditions can influence the outcome.

Alkylation Reactions of Pyrazole Derivatives

Alkylation is a common method for modifying pyrazole derivatives. N-alkylation of pyrazoles can be achieved using various alkylating agents. google.com A common industrial method involves first synthesizing an N-unsubstituted pyrazole and then performing an N-alkylation reaction. google.com For instance, N-alkylpyrazole derivatives can be produced from N-nonsubstituted pyrazoles using an alcohol or its derivative in the presence of a crystalline aluminosilicate (B74896) or aluminophosphate catalyst. google.com The reaction conditions, such as temperature, can be controlled to achieve high yields. google.com

Furthermore, α-alkylation of malonamide (B141969) derivatives containing the 1,3,5-trimethylpyrazole (B15565) moiety has been successfully carried out using a brominated compound in the presence of potassium t-butoxide. nih.gov This demonstrates that alkylation can also occur at other positions in pyrazole derivatives, depending on the specific substrate and reaction conditions.

Synthesis of Fused Heterocyclic Systems Utilizing this compound as a Precursor

Pyrazole-4-carbaldehydes, including this compound, are valuable precursors for the synthesis of fused heterocyclic systems. These reactions often involve the formyl group participating in cyclization reactions to form new rings fused to the pyrazole core.

Various fused systems like pyrazolo[3,4-b]pyridines, pyrazolo[3,4-c]pyridines, and pyrazolo[3,4-d]pyrimidines can be synthesized from pyrazole-4-carbaldehyde precursors. semanticscholar.org For example, the Friedländer condensation of 5-amino-1H-pyrazole-4-carbaldehyde with acetonitrile (B52724) derivatives can yield pyrazolo[3,4-b]pyridines. semanticscholar.org Another approach involves the Knoevenagel condensation of a pyrazole-4-carbaldehyde with an active methylene (B1212753) compound, followed by cyclization. semanticscholar.org

The Vilsmeier-Haack reaction is another important tool, not only for the formylation of pyrazoles but also for the synthesis of fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines from appropriately substituted pyrazole derivatives. mdpi.com

| Precursor | Reagent(s) | Reaction Type | Fused System Formed |

|---|---|---|---|

| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives | Friedländer Condensation | Pyrazolo[3,4-b]pyridine semanticscholar.org |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Acetophenone, Cyclohexanone (B45756) | Knoevenagel Condensation, Michael Addition, Cyclization | Pyrazolo[3,4-b]pyridine derivative semanticscholar.org |

| Pyrazole-4-carbaldehyde | Hydrazine hydrate | - | Pyrazolo[3,4-d]pyridazin-4-one semanticscholar.org |

| 1-Phenyl-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde | Ammonia (B1221849) | - | Pyrazolo[4,3-c]pyridine semanticscholar.org |

Pyrazolo[3,4-b]quinoline Derivatives

The synthesis of pyrazolo[3,4-b]quinolines from pyrazole-4-carbaldehydes is commonly achieved through the Friedländer annulation. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. In this context, this compound can react with cyclic ketones that possess an adjacent active methylene group, such as cyclohexanone or dimedone, to yield the corresponding fused quinoline (B57606) systems. semanticscholar.org

The reaction is typically catalyzed by either an acid or a base. The mechanism involves an initial aldol (B89426) condensation between the enolate of the ketone and the pyrazole-4-carbaldehyde, followed by cyclization via attack of an amino group (if present in the ketone-containing reactant) or subsequent intramolecular reactions and dehydration to form the aromatic quinoline ring system. wikipedia.org For instance, the reaction with a cyclic ketone like dimedone would lead to a pyrazolo[3,4-b]quinolinone derivative. semanticscholar.org

| Reactant | Catalyst/Conditions | Product |

| Cyclohexanone | Ethanolic KOH | 1,3,5-Trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline |

| Dimedone | Ethanolic KOH | 1,3,5,8,8-Pentamethyl-8,9-dihydro-1H-pyrazolo[3,4-b]quinolin-7(6H)-one |

Pyrazolo[4,3-c]pyridine Derivatives

The construction of the pyrazolo[4,3-c]pyridine scaffold can be approached through the cyclocondensation of this compound with compounds containing an activated methylene group, such as β-ketoesters or malononitrile, in the presence of a suitable nitrogen source like ammonia or its derivatives. semanticscholar.org This strategy builds the pyridine (B92270) ring onto the existing pyrazole core.

For example, the reaction of the aldehyde with a β-ketoester and ammonia would proceed through a Hantzsch-type pyridine synthesis. The reaction involves a series of condensations and cyclization steps to afford the dihydropyridine (B1217469) ring, which can then be oxidized to the aromatic pyrazolo[4,3-c]pyridine system. The specific substitution pattern on the resulting pyridine ring is determined by the choice of the active methylene compound.

| Reactant | Nitrogen Source | Catalyst/Conditions | Product |

| Ethyl acetoacetate | Ammonia | Acetic Acid, Reflux | Ethyl 4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylate |

| Malononitrile | Ammonia | Piperidine, Ethanol | 3-Amino-1H-pyrazolo[4,3-c]pyridine-4-carbonitrile |

Other Condensed Pyrazole Scaffolds

The reactivity of the aldehyde group in this compound allows for its use in the synthesis of various other fused heterocyclic systems. The specific scaffold obtained depends on the nature of the reacting partner which contains one or more nucleophilic centers and an active methylene group.

One notable example is the reaction with hydrazine or its derivatives. Condensation of this compound with a compound like ethyl 2-arylhydrazonopropanoate in the presence of a Vilsmeier-Haack reagent can lead to the formation of pyrazolo[3,4-d]pyridazines. umich.edu Another strategy involves reaction with o-phenylenediamine. This condensation would lead to the formation of a pyrazolyl-substituted benzodiazepine (B76468) derivative through an initial imine formation followed by intramolecular cyclization. These reactions highlight the aldehyde's utility in constructing diverse fused systems through multicomponent or sequential cyclocondensation pathways. semanticscholar.org

| Reactant | Conditions | Product Scaffold |

| o-Phenylenediamine | Ethanol, Reflux | Pyrazolyl-1,5-benzodiazepine |

| Hydrazine Hydrate | Acetic Acid, Reflux | Pyrazolo[3,4-d]pyridazine |

Advanced Spectroscopic and Structural Elucidation of 1,3,5 Trimethyl 1h Pyrazole 4 Carbaldehyde and Its Synthetic Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the three methyl groups and the aldehyde proton. The N-methyl group (N1-CH₃) typically appears as a singlet in the range of δ 3.8-4.0 ppm. The two C-methyl groups (C3-CH₃ and C5-CH₃) would also present as sharp singlets, likely at slightly different chemical shifts in the δ 2.2-2.5 ppm region due to the electronic influence of the adjacent aldehyde group. The most downfield signal would be the aldehyde proton (-CHO), appearing as a characteristic singlet around δ 9.8-10.1 ppm. For instance, in 1-methyl-1H-pyrazole-4-carbaldehyde, the aldehyde proton is observed at δ 9.86 ppm. mdpi.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework. The aldehyde carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the δ 183-187 ppm range. mdpi.comrsc.org The pyrazole (B372694) ring carbons would appear in the aromatic region, with C3 and C5 resonating further downfield (around δ 150-163 ppm) than C4 (around δ 110-123 ppm) mdpi.comrsc.org. The methyl carbons would be observed in the upfield region, with the N-methyl carbon appearing around δ 35-40 ppm and the C-methyl carbons resonating at approximately δ 10-15 ppm.

The table below summarizes typical chemical shift ranges for key protons and carbons in pyrazole-4-carbaldehyde derivatives, based on available data for analogous structures.

| Functional Group | Atom Type | Typical Chemical Shift (δ, ppm) |

| Aldehyde | ¹H (-CHO) | 9.8 - 10.1 |

| ¹³C (C=O) | 183 - 187 | |

| N-Methyl | ¹H (N-CH₃) | 3.8 - 4.0 |

| ¹³C (N-CH₃) | 35 - 40 | |

| C-Methyl | ¹H (C-CH₃) | 2.2 - 2.5 |

| ¹³C (C-CH₃) | 10 - 15 | |

| Pyrazole Ring | ¹³C (C3, C5) | 138 - 163 |

| ¹³C (C4) | 110 - 123 |

This table is generated based on data from analogous compounds as specific experimental data for the title compound was not found.

Nitrogen-15 (¹⁵N) NMR: ¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms within the pyrazole ring. The two nitrogen atoms in the pyrazole core are chemically non-equivalent: a "pyrrole-like" nitrogen (N1) bonded to a substituent and a "pyridine-like" nitrogen (N2) involved in a double bond. In a derivative like 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, these two nitrogens are well-resolved, with the N1 nitrogen appearing at δ -179.0 ppm and the N2 nitrogen at δ -117.0 ppm. mdpi.com These chemical shifts are sensitive to substituent effects, protonation, and hydrogen bonding, providing valuable insights into intermolecular interactions. chemscene.com

Fluorine-19 (¹⁹F) NMR: For synthetic derivatives containing fluorine, ¹⁹F NMR is an exceptionally sensitive technique. The chemical shift of ¹⁹F is highly responsive to changes in its electronic environment, making it an excellent probe for studying molecular interactions. For example, in studies of fluorinated pyrazole derivatives, ¹⁹F NMR can be used to monitor the effects of substitution on the pyrazole ring. amazonaws.com In chiral environments, prochiral CF₂ groups can exhibit diastereotopicity, leading to distinct signals for each fluorine atom, as observed in N-CHF₂ derivatives of campho[2,3-c]pyrazole. ekb.eg This sensitivity makes ¹⁹F NMR a valuable tool in medicinal chemistry and materials science for analyzing fluorinated pyrazole analogs.

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For pyrazole derivatives, HRMS is used to confirm the successful synthesis of the target molecule by matching the experimentally measured mass to the calculated exact mass. For instance, the HRMS (ESI-TOF) analysis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde showed a measured mass of 303.0508 for the [M+Na]⁺ adduct, which corresponds precisely to the calculated mass of 303.0507 for the formula C₁₃H₁₃ClN₂NaO₃. mdpi.com Similarly, HRMS data for a sulfonamide derivative, N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, confirms its complex structure. researchgate.net This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Compound | Ion | Calculated m/z | Found m/z |

| 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde mdpi.com | [M+Na]⁺ | 303.0507 | 303.0508 |

| 3-chloro-5-phenylsulfanyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazole-4-carbaldehyde amazonaws.com | [M]⁺ | 446.1251 | 446.1245 |

| 1-methyl-5-(methylthio)-1H-pyrazole amazonaws.com | [M]⁺ | 230.0878 | 230.0871 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, the IR spectrum is expected to be dominated by several characteristic absorption bands.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration from the aldehyde group, which typically appears in the region of 1660-1730 cm⁻¹. For pyrazole-4-carbaldehydes, this peak is often observed around 1667-1673 cm⁻¹. mdpi.comekb.eg The C-H stretching vibration of the aldehyde group may also be visible as a weaker band near 2750-2850 cm⁻¹.

Other significant absorptions include C-H stretching vibrations from the methyl groups and the aromatic pyrazole ring, typically found between 2850 and 3100 cm⁻¹. The pyrazole ring itself will exhibit characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ fingerprint region. The IR spectrum of the related compound 1,3,5-trimethyl-1H-pyrazol-4-amine shows strong bands in the 2800-3000 cm⁻¹ region (C-H stretch) and in the 1400-1600 cm⁻¹ range, consistent with the pyrazole core. nist.gov

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1660 - 1730 |

| C-H Stretch | 2750 - 2850 | |

| Alkyl (Methyl) | C-H Stretch | 2850 - 2960 |

| Pyrazole Ring | C=C / C=N Stretch | 1400 - 1600 |

This table is generated based on general IR data and analysis of analogous compounds.

Crystallographic Studies of Pyrazole-Carbaldehyde Derivatives (X-ray Diffraction)

Single-crystal X-ray diffraction provides definitive information on the solid-state structure of molecules, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not described in the surveyed literature, numerous studies on its derivatives offer significant insights into the structural behavior of this class of compounds.

Studies on derivatives such as 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveal common structural motifs. The pyrazole ring is consistently found to be essentially planar. However, the substituents at the N1, C3, C5, and C4 positions often exhibit significant torsion angles with respect to the pyrazole core due to steric hindrance.

| Compound Derivative | Crystal System | Space Group | Key Structural Features |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Triclinic | P1 | Dihedral angle between phenyl rings varies (22-42°); C-H···O hydrogen bonds form dimers. |

| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde rsc.org | Monoclinic | P2₁/c | Phenyl and pyrazole rings subtend a dihedral angle of 22.68°. |

| Novel Pyrazole Chalcone from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P2₁/n | Pyrazolylphenylpropenone backbone is nearly planar; C-H···O and C-H···π interactions present. |

Biological and Agrochemical Activity Profiling of 1,3,5 Trimethyl 1h Pyrazole 4 Carbaldehyde Derived Compounds

Anticancer and Antitumor Potentials of Pyrazole-Based Scaffolds

Pyrazole (B372694) derivatives have emerged as a significant class of compounds in oncology research, with many exhibiting potent abilities to trigger programmed cell death in cancer cells, thereby reducing tumor size and preventing metastasis. researchgate.net The versatility of the pyrazole scaffold allows for structural modifications that can target specific molecular pathways involved in tumor growth and survival. researchgate.net

Derivatives of pyrazole carbaldehyde have shown considerable cytotoxic activity against various human cancer cell lines. In one study, a series of novel pyrazolyl-1,2,3-triazole compounds synthesized using a pyrazole-4-carbaldehyde intermediate were evaluated for their in vitro anticancer effects. synergypublishers.com The compounds demonstrated notable activity, particularly against breast (MCF-7) and liver (HepG2) cancer cell lines, with MCF-7 cells showing slightly higher sensitivity. synergypublishers.com Certain derivatives exhibited promising anticancer activity, comparable to the standard chemotherapeutic drug doxorubicin. synergypublishers.com

Another study focused on indole (B1671886) derivatives linked to a pyrazole moiety, which displayed moderate to excellent cytotoxicity against human colon (HCT116), breast (MCF7), liver (HepG2), and lung (A549) cancer cell lines. nih.gov The most potent of these compounds showed inhibitory activity superior to doxorubicin. nih.gov Similarly, pyrazole-based ligands have been tested against MCF7 breast cancer cells, demonstrating their potential as antitumor agents. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Pyrazole-Thiourea Derivative | - | - | bohrium.com |

| Indole-Pyrazole Derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | nih.gov |

| Indole-Pyrazole Derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | nih.gov |

| Pyrazole-Carbaldehyde Derivative 4a | MCF-7, HepG2 | Promising Activity | synergypublishers.com |

| Pyrazole-Carbaldehyde Derivative 6a | MCF-7, HepG2 | Promising Activity | synergypublishers.com |

| Pyrazole-Containing Isolangifolanone 37 | MCF7 | 5.21 | nih.gov |

| Fused Pyrazole Derivative 50 | HepG2 | 0.71 | nih.gov |

| Pyrazolyl Analogue 1 | HCT-116 | 4.2 | nih.gov |

Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The antitumor effects of pyrazole derivatives are often linked to their ability to inhibit specific enzymes crucial for cancer cell proliferation and survival. researchgate.net A key mechanism is the inhibition of protein kinases, which are pivotal in cell signaling pathways that regulate growth and division. researchgate.net

Several pyrazole derivatives have been identified as potent kinase inhibitors, targeting enzymes such as:

PI3 Kinase: Certain pyrazole carbaldehyde derivatives have been designed as potential PI3 kinase inhibitors for the treatment of breast cancer. nih.gov One such compound was identified as a highly potent inhibitor, showing superior cytotoxicity against MCF7 cells compared to doxorubicin. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): Indole-pyrazole hybrids have demonstrated significant inhibitory activity against CDK2, an enzyme essential for cell cycle progression. nih.gov The most effective compounds in this series had IC₅₀ values of 0.074 and 0.095 µM. nih.gov

EGFR and VEGFR-2: Some fused pyrazole derivatives have shown potent dual inhibition of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key targets in anti-angiogenesis therapy. nih.govrsc.org One compound displayed IC₅₀ values of 0.09 µM for EGFR and 0.23 µM for VEGFR-2. nih.gov

Xanthine (B1682287) Oxidase (XO): Pyrazolyl analogues have also been reported as promising anticancer agents that act through the inhibition of xanthine oxidase. nih.gov A derivative with significant anticancer activity against human colon cancer cells also showed potent XO inhibitory activity with an IC₅₀ of 0.83 μM. nih.gov

Anti-inflammatory Efficacy of Functionalized Pyrazole Derivatives

Functionalized pyrazole derivatives are recognized for their significant anti-inflammatory properties, with some compounds, like celecoxib (B62257), being established drugs. mdpi.comcu.edu.eg Research into novel pyrazole carbaldehydes and related structures has revealed their potential to act as effective anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes. cu.edu.egresearchgate.net

A study on newly synthesized 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives found that several compounds exhibited good anti-inflammatory activity in vivo. nih.gov One particular compound showed the highest potency, nearly matching that of the reference drug celecoxib but with a more favorable gastric profile. nih.gov The anti-inflammatory action of many pyrazole compounds is attributed to their ability to inhibit COX enzymes, which are central to the inflammatory pathway. cu.edu.eg Other studies have evaluated pyrazole carbaldehydes for their anti-inflammatory potential using in vitro membrane stabilization methods, which assess a compound's ability to protect red blood cell membranes from lysis, a hallmark of inflammation. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Compound 3 | Carrageenan-induced paw edema | 61.12% inhibition | cu.edu.eg |

| Compound 8f | Carrageenan-induced paw edema | 62.67% inhibition | cu.edu.eg |

| Compound 10r | Carrageenan-induced paw edema | 61.85% inhibition | cu.edu.eg |

| Compound 13i | Carrageenan-induced paw edema | High activity, close to Celecoxib | nih.gov |

Note: The carrageenan-induced paw edema assay is a standard in vivo model for evaluating acute inflammation.

Antimicrobial Spectrum and Activity (Antibacterial, Antiviral, Antifungal)

Compounds derived from the pyrazole scaffold exhibit a broad spectrum of antimicrobial activity, including antibacterial, antiviral, and antifungal effects. mdpi.comnih.gov This wide-ranging bioactivity makes them attractive candidates for the development of new antimicrobial agents to combat infectious diseases and resistant pathogens. nih.govtandfonline.com

Antibacterial Activity: Numerous pyrazole derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, a series of pyrazolyl 1,3,4-thiadiazine derivatives showed considerable activity against strains like Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli. nih.gov One hydrazone derivative, in particular, displayed remarkable antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 62.5–125 µg/mL. nih.gov Other research has identified imidazo-pyridine substituted pyrazoles as potent broad-spectrum antibacterial agents, with activity superior to ciprofloxacin (B1669076) against several bacterial strains. nih.gov

Antiviral Activity: The antiviral potential of pyrazole derivatives has been demonstrated against a variety of viruses. nih.gov Pyrazole-based compounds have shown efficacy against Newcastle disease virus (NDV), with some derivatives providing up to 100% protection. nih.gov Research has also explored their activity against coronaviruses, where hydroxyquinoline-pyrazole candidates showed promising results against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org Furthermore, pyrazole derivatives containing an oxime moiety have been reported for their activity against Tobacco Mosaic Virus (TMV), with some compounds showing efficacy comparable to the commercial agent Ningnanmycin. acs.org A pyrazole derivative synthesized from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde was identified as an inhibitor of the Chikungunya virus (ChikV), with an IC₅₀ value of 14.15 µM. eurekaselect.com

Antifungal Activity: The antifungal properties of pyrazole derivatives are well-documented, particularly against plant pathogenic fungi. nih.govmdpi.com Novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were evaluated in vitro against fungi such as A. porri, M. coronaria, C. petroselini, and R. solani. nih.gov One isoxazolol pyrazole carboxylate derivative displayed strong activity against R. solani, with an EC₅₀ value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.gov Similarly, fluorinated pyrazole aldehydes have demonstrated moderate antifungal activities against phytopathogenic fungi like M. phaseolina and F. oxysporum. mdpi.com Other studies have shown that pyrazole derivatives can be effective against human fungal pathogens, including various Candida species and Aspergillus fumigatus. mdpi.comtandfonline.com

Table 3: Antimicrobial Spectrum of Selected Pyrazole Derivatives

| Compound Class | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Antibacterial | ||||

| Pyrazolyl 1,3,4-Thiadiazine | S. aureus, E. coli, K. pneumoniae | MIC | 62.5–125 µg/mL | nih.gov |

| Imidazo-pyridine Pyrazole | Gram-negative bacteria | MBC | <1 µg/ml | nih.gov |

| Antiviral | ||||

| Hydrazone Derivative 6 | Newcastle Disease Virus (NDV) | Protection | 100% | nih.gov |

| Pyrazole-Oxime Derivative 4a | Tobacco Mosaic Virus (TMV) | EC₅₀ | 58.7 µg/mL | acs.org |

| Schiff's Base 11 | Chikungunya Virus (ChikV) | IC₅₀ | 14.15 µM | eurekaselect.com |

| Antifungal | ||||

| Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | EC₅₀ | 0.37 µg/mL | nih.gov |

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration; EC₅₀ = Half-maximal Effective Concentration.

Insecticidal and Acaricidal Properties of Novel Pyrazole-Containing Malonamide (B141969) Derivatives

Inspired by the structure of the novel acaricide pyflubumide, a series of new 1,3,5-trimethylpyrazole-containing malonamide derivatives have been designed and synthesized. nih.govbohrium.com These compounds were evaluated for their biological activities against several significant agricultural pests, demonstrating potent acaricidal and insecticidal properties. nih.gov The synthetic route involved a multi-step process, including the reaction of an intermediate with 1,3,5-trimethyl-1H-pyrazol-4-amine to create the core structure, followed by α-alkylation to produce the final target compounds. nih.gov

The synthesized 1,3,5-trimethylpyrazole-containing malonamide derivatives were subjected to preliminary bioassays which confirmed their effectiveness against the carmine (B74029) spider mite (Tetranychus cinnabarinus), the diamondback moth (Plutella xylostella), and the cowpea aphid (Aphis craccivora). nih.govbohrium.com

Acaricidal Activity: Most of the target compounds showed moderate to good acaricidal activity against Tetranychus cinnabarinus. nih.gov At a concentration of 400 µg/mL, several compounds exhibited significant mortality rates, with compounds 8m and 8p achieving 70.0% mortality even at a lower concentration of 200 µg/mL. nih.gov

Insecticidal Activity against Plutella xylostella: A number of the derivatives displayed good insecticidal effects against the diamondback moth, a major pest of cruciferous plants. nih.govscau.edu.cn Notably, compounds 8i and 8o resulted in 100.0% mortality at a concentration of 100 µg/mL. nih.gov

Insecticidal Activity against Aphis craccivora: Several of the novel compounds also demonstrated potent anti-aphid activity. nih.gov Compounds 8p and 8q were particularly effective, showing 100.0% mortality against Aphis craccivora at a concentration of just 50 µg/mL. nih.gov

These findings highlight the potential of malonamide derivatives incorporating the 1,3,5-trimethylpyrazole (B15565) moiety as lead structures for developing new and effective crop protection agents. nih.gov

Table 4: Acaricidal and Insecticidal Activity of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives

| Compound | Target Pest | Concentration (µg/mL) | Mortality (%) | Reference |

|---|---|---|---|---|

| 8m | Tetranychus cinnabarinus | 200 | 70.0 | nih.gov |

| 8p | Tetranychus cinnabarinus | 200 | 70.0 | nih.gov |

| 8i | Plutella xylostella | 100 | 100.0 | nih.gov |

| 8o | Plutella xylostella | 100 | 100.0 | nih.gov |

| 8p | Aphis craccivora | 50 | 100.0 | nih.gov |

| 8q | Aphis craccivora | 50 | 100.0 | nih.gov |

Structure-Activity Relationship (SAR) Insights in Agrochemical Context

The exploration of derivatives based on the 1,3,5-trimethyl-1H-pyrazole structure has provided valuable insights into the relationship between their chemical composition and agrochemical activity. Specifically, a series of novel 1,3,5-trimethylpyrazole-containing malonamide derivatives have been synthesized and evaluated for their insecticidal and acaricidal properties, revealing key structural features that govern their biological efficacy. bohrium.comnih.govmdpi.com

The fundamental design of these compounds was inspired by the established acaricide, pyflubumide. nih.govmdpi.com The core structure involves a 1,3,5-trimethyl-1H-pyrazol-4-amine moiety connected to a malonamide skeleton, which is further substituted. mdpi.com Preliminary bioassays of these compounds have demonstrated notable activity against several agricultural pests, including the carmine spider mite (Tetranychus cinnabarinus), the diamondback moth (Plutella xylostella), and the cowpea aphid (Aphis craccivora). nih.govmdpi.com

Analysis of the structure-activity relationships (SAR) indicates that the biological activity is significantly influenced by the nature of the substituents on both the malonamide bridge and an associated phenyl ring. nih.gov For instance, most of the synthesized target compounds showed moderate to good acaricidal activity against Tetranychus cinnabarinus at a concentration of 400 µg/mL. nih.govmdpi.com Certain compounds within this series demonstrated 70.0% mortality at a concentration of 200 µg/mL against this pest. nih.govmdpi.com

In terms of insecticidal activity against Plutella xylostella, specific derivatives achieved 100.0% mortality at a concentration of 100 µg/mL. nih.govmdpi.com Furthermore, some compounds exhibited potent activity against Aphis craccivora, with select examples achieving 100.0% mortality at a concentration of 50 µg/mL. nih.govmdpi.com These findings underscore the importance of the substitution patterns in determining the potency and spectrum of activity of these pyrazole-based compounds. The variation in substituents impacts both the steric and electronic properties of the molecules, which in turn affects their interaction with biological targets. bohrium.com These preliminary SAR analyses serve as a guide for the further structural modification and optimization of this class of compounds to develop more effective agrochemical agents. nih.gov

| Compound | Target Pest | Concentration (µg/mL) | Mortality (%) |

|---|---|---|---|

| Compound 8i | Plutella xylostella | 100 | 100.0 |

| Compound 8o | Plutella xylostella | 100 | 100.0 |

| Compound 8m | Tetranychus cinnabarinus | 200 | 70.0 |

| Compound 8p | Tetranychus cinnabarinus | 200 | 70.0 |

| Compound 8p | Aphis craccivora | 50 | 100.0 |

| Compound 8q | Aphis craccivora | 50 | 100.0 |

Exploration of Pyrazole Derivatives in Materials Science for Optical and Electrical Applications

A comprehensive review of the scientific literature reveals a notable absence of research focused specifically on the optical and electrical applications of derivatives of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde. While the broader family of pyrazole compounds has been investigated for various applications in materials science, including their use in the development of chemosensors and other photophysical systems, research into the specific derivatives of this compound for these purposes does not appear to be a current area of focus. Therefore, detailed research findings on their potential use in optical and electrical materials are not available at this time.

Future Perspectives and Emerging Research Avenues for 1,3,5 Trimethyl 1h Pyrazole 4 Carbaldehyde Chemistry

Innovative Synthetic Strategies for Enhanced Molecular Diversity

The functional aldehyde group of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde serves as a versatile handle for a variety of chemical transformations, making it an ideal starting point for generating molecular diversity. Future research is expected to move beyond traditional methods and focus on more sophisticated and efficient synthetic strategies.

One of the most promising areas is the application of multi-component reactions (MCRs) . MCRs offer a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. nih.govbeilstein-journals.org The aldehyde functionality of this compound is well-suited for participation in a range of MCRs, such as the Ugi and Passerini reactions, which can introduce a wide array of functional groups and build diverse molecular scaffolds. mdpi.com For instance, a one-pot, three-component reaction involving 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, an aromatic amine, and pyruvic acid has been shown to produce pyrazolo furan-2(5H)-one derivatives, highlighting the potential for similar transformations with the trimethylated analogue. nih.gov

Another key area of development is the use of flow chemistry for the synthesis of derivatives of this compound. Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automated high-throughput synthesis. This would allow for the rapid generation of large libraries of pyrazole (B372694) derivatives for screening in various applications.

Furthermore, the development of novel cyclocondensation and cycloaddition reactions will continue to be a major focus. beilstein-journals.orgmdpi.com These reactions can be used to construct a variety of fused heterocyclic systems, leading to the discovery of new chemical entities with unique biological and material properties. For example, the synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnih.govoxazoles from 1H-pyrazole-4-carbaldehydes demonstrates the potential for creating complex fused systems. nih.gov

| Synthetic Strategy | Potential Advantages | Example Reaction Type |

| Multi-component Reactions (MCRs) | High atom economy, operational simplicity, rapid access to complexity. nih.govbeilstein-journals.org | Ugi, Passerini, Hantzsch-type reactions. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability, automation. | Continuous Vilsmeier-Haack formylation, automated library synthesis. |

| Novel Cycloadditions | Access to novel fused heterocyclic systems, exploration of new chemical space. mdpi.com | Intramolecular nitrile oxide cycloaddition (INOC). nih.gov |

Rational Design of Bioactive Pyrazole Derivatives via Computational Chemistry

The integration of computational chemistry into the drug discovery process has revolutionized the way bioactive molecules are designed and optimized. For this compound, computational approaches offer a powerful toolkit for the rational design of new derivatives with enhanced biological activity.

Molecular docking studies can be employed to predict the binding modes of pyrazole derivatives within the active sites of biological targets, such as enzymes and receptors. nih.gov This information is crucial for understanding the structure-activity relationships (SAR) and for designing modifications to the pyrazole scaffold that can improve binding affinity and selectivity. For instance, docking studies have been used to evaluate the potential of pyrazole derivatives as inhibitors of enzymes like Dihydrofolate Reductase (DHFR).

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable tool. nih.gov By correlating the structural features of a series of pyrazole derivatives with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This allows for the prioritization of synthetic efforts towards the most promising candidates.

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic properties of this compound and its derivatives. eurasianjournals.com This information can be used to understand their reactivity, stability, and intermolecular interactions, which are all critical factors for their biological activity.

| Computational Method | Application in Pyrazole Chemistry | Key Insights |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov | Identification of key interactions, guiding lead optimization. |

| QSAR | Correlating chemical structure with biological activity. nih.gov | Predictive models for virtual screening, prioritizing synthesis. |

| DFT | Understanding electronic structure and reactivity. eurasianjournals.com | Insights into reaction mechanisms, stability, and intermolecular forces. |

Applications in Catalysis and Coordination Chemistry as Ligands

The nitrogen atoms of the pyrazole ring in this compound make it an excellent ligand for coordinating with metal ions. This opens up a wide range of possibilities for its application in catalysis and coordination chemistry.

The development of novel pyrazole-based catalysts is a rapidly growing area of research. Metal complexes incorporating pyrazole ligands have shown catalytic activity in a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. research-nexus.netnih.gov For example, copper complexes with pyrazole-based ligands have been shown to be effective catalysts for the oxidation of catechol to o-quinone. research-nexus.net The specific substitution pattern of this compound can be fine-tuned to modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

In the field of coordination chemistry , this compound can be used to synthesize a wide variety of metal complexes with interesting structural and electronic properties. These complexes could find applications in areas such as molecular magnetism, luminescent materials, and sensors. The aldehyde group provides a convenient point for further functionalization, allowing for the creation of more complex, multidentate ligands.

| Area of Application | Role of Pyrazole Ligand | Potential Impact |

| Homogeneous Catalysis | Tuning the electronic and steric properties of metal centers. research-nexus.netnih.gov | Development of highly efficient and selective catalysts for organic synthesis. |

| Coordination Polymers | Building blocks for extended network structures. | Creation of materials with tailored porosity, magnetic, or optical properties. |

| Bioinorganic Chemistry | Mimicking the active sites of metalloenzymes. nih.gov | Understanding biological processes and developing new therapeutic agents. |

Development of Advanced Materials Based on Pyrazole Scaffolds

The unique structural and electronic properties of the pyrazole ring make it an attractive building block for the development of advanced materials with novel functionalities.

One of the most promising applications is in the design of Metal-Organic Frameworks (MOFs) . rsc.orgrsc.org MOFs are a class of porous crystalline materials with a wide range of potential applications, including gas storage and separation, catalysis, and sensing. The pyrazole moiety can act as a linker to connect metal nodes, forming a porous framework. The specific structure and properties of the resulting MOF can be tailored by modifying the pyrazole linker. For instance, Hofmann-based MOFs incorporating a bis-pyrazole linker have been synthesized for various gas separations. rsc.org

Another exciting area is the development of fluorescent materials based on pyrazole scaffolds. mdpi.comrsc.org Appropriately substituted pyrazoles can exhibit strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bioimaging. nih.gov The aldehyde group of this compound can be used to introduce various chromophores and fluorophores, allowing for the fine-tuning of the photophysical properties of the resulting materials.

Furthermore, the incorporation of pyrazole units into conjugated polymers is an emerging research direction. researchgate.net These materials could have applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electron-rich nature of the pyrazole ring can influence the electronic properties of the polymer, leading to improved device performance.

| Material Type | Function of Pyrazole Scaffold | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Linker connecting metal nodes. rsc.orgrsc.org | Gas storage and separation, catalysis, chemical sensing. |

| Fluorescent Materials | Core chromophore. mdpi.comrsc.org | OLEDs, fluorescent probes for bioimaging, chemical sensors. nih.gov |

| Conjugated Polymers | Electron-rich building block. researchgate.net | Organic photovoltaics, organic field-effect transistors, electrochromic devices. |

Q & A

Q. What are the common synthetic routes for preparing 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde?

The Vilsmeier-Haack reaction is a widely used method for introducing the aldehyde group onto the pyrazole ring. This involves treating the precursor (e.g., 1,3,5-trimethyl-1H-pyrazole) with a formylating agent such as DMF/POCl₃ under controlled conditions. For example, analogous pyrazole-carboxaldehydes have been synthesized via this method, with yields dependent on reaction time, temperature, and stoichiometry . Alternative routes include oxidation of hydroxymethyl derivatives or condensation reactions with aldehydes, though these are less common for this specific compound.

Q. How is the structure of this compound characterized?

Key characterization techniques include:

- X-ray crystallography : Provides precise bond lengths, angles, and torsion angles (e.g., C4–N1–N2–C2 = −0.6° and C6–C3–C4–C5 = 2.2° in related structures) .

- NMR spectroscopy : Distinct signals for methyl groups (δ ~2.3–2.5 ppm for CH₃), the aldehyde proton (δ ~9.8–10.2 ppm), and pyrazole ring protons (δ ~6.5–7.5 ppm).

- IR spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde C=O stretch .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the reactivity of the aldehyde group?

Substituents such as methyl groups (electron-donating) or halogens/trifluoromethyl groups (electron-withdrawing) modulate reactivity. For instance:

- Methyl groups enhance steric hindrance, potentially reducing nucleophilic attack on the aldehyde.

- Electron-withdrawing groups (e.g., Cl, CF₃) stabilize the aldehyde via inductive effects, increasing its electrophilicity in condensation reactions. Comparative studies with analogs like 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde highlight these effects .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

Contradictions in NMR or IR data often arise from conformational flexibility or solvent effects. To address this:

- Use 2D NMR techniques (e.g., NOESY, HSQC) to confirm proton-proton correlations and resolve overlapping signals.

- Compare experimental data with computational simulations (DFT) for electronic environment validation.

- Refer to single-crystal X-ray structures for definitive bond geometry, as demonstrated in studies of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde .

Q. How can the Vilsmeier-Haack reaction be optimized for higher yields in synthesizing this compound?

Critical parameters include:

- Stoichiometry : Maintain a 1:1.2 molar ratio of precursor to POCl₃ to avoid side reactions.

- Temperature : Reaction at 0–5°C minimizes decomposition.

- Workup : Quench with ice-cold water and extract with dichloromethane to isolate the aldehyde efficiently.

- Purity of reagents : Anhydrous DMF and freshly distilled POCl₃ are essential, as moisture reduces yield .

Q. What are the applications of this compound in heterocyclic synthesis?

The aldehyde group serves as a versatile precursor for:

- Schiff base formation : Condensation with amines generates imines for coordination chemistry.

- Multicomponent reactions : Used in synthesizing pyrazolo-pyrimidinones and coumarin hybrids (e.g., via reactions with hydrazines or β-ketoesters) .

- Pharmaceutical intermediates : Derivatives exhibit antioxidant and anti-inflammatory activities, as seen in studies of benzoyl-substituted analogs .

Safety and Best Practices

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential release of toxic gases (e.g., HCl during Vilsmeier-Haack reactions).

- Storage : Keep in a cool, dry place away from oxidizing agents. Refer to safety phrases such as S26 ("In case of contact with eyes, rinse immediately") and S36/37/39 ("Wear suitable protective clothing, gloves, and eye/face protection") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。